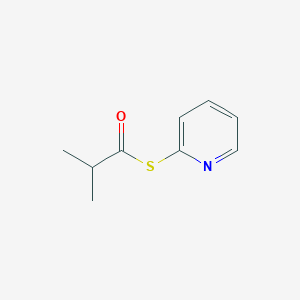
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester is an organic compound with the molecular formula C9H11NOS It is a thioester derivative of propanethioic acid and is characterized by the presence of a pyridinyl group attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-methyl-, S-2-pyridinyl ester typically involves the esterification of propanethioic acid with 2-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propanethioic acid, 2-methyl-, S-2-pyridinyl ester involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release active thiol compounds, which can modulate biological pathways. The pyridinyl group can interact with specific binding sites on proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Propanethioic acid, S-(2-methylpropyl) ester
- Propanethioic acid, 2-(acetyloxy)-, S-methyl ester
Uniqueness
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from other thioesters that lack this functional group, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
81357-56-4 |
|---|---|
分子式 |
C9H11NOS |
分子量 |
181.26 g/mol |
IUPAC名 |
S-pyridin-2-yl 2-methylpropanethioate |
InChI |
InChI=1S/C9H11NOS/c1-7(2)9(11)12-8-5-3-4-6-10-8/h3-7H,1-2H3 |
InChIキー |
GWUFEEQNTFDEMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)SC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


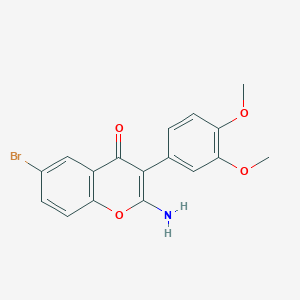
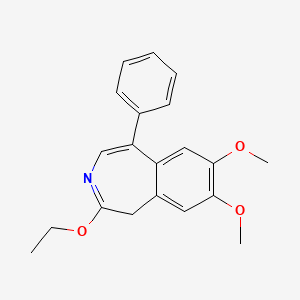
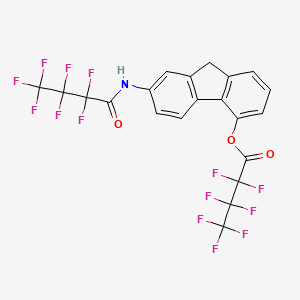
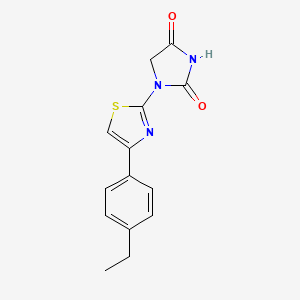
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
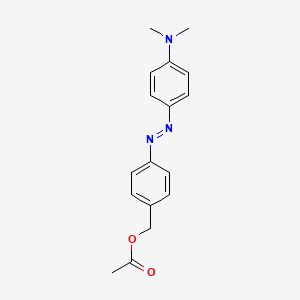
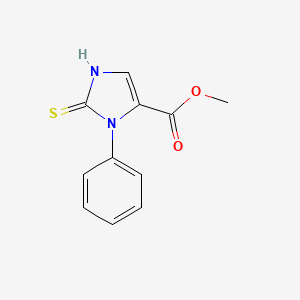
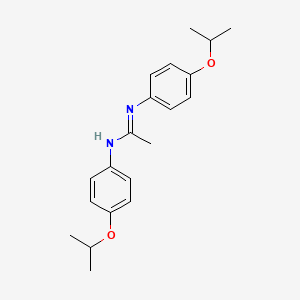
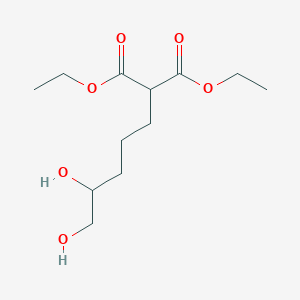

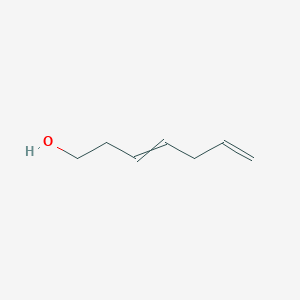
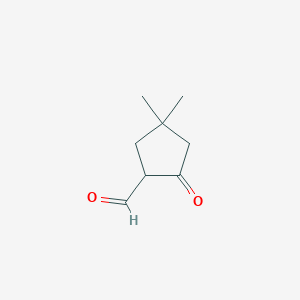

![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
